Curcumin Sulfate Tetrabutylammonium Salt
CAS No.:
Cat. No.: VC0207789
Molecular Formula: C₃₇H₅₅NO₉S
Molecular Weight: 689.9
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₃₇H₅₅NO₉S |
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Molecular Weight | 689.9 |
Introduction
Chemical Identity and Structure
Curcumin Sulfate Tetrabutylammonium Salt is a salt formed between curcumin sulfate and tetrabutylammonium. The compound consists of a curcumin backbone with a sulfate group, paired with a tetrabutylammonium counterion that significantly alters its physicochemical properties.
Nomenclature and Identification
The compound is identified through several chemical identifiers and naming conventions as outlined in Table 1.
Table 1: Chemical Identification Parameters
Parameter | Value |
---|---|
Common Name | Curcumin Sulfate Tetrabutylammonium Salt |
IUPAC Name | [4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] sulfate;tetrabutylazanium |
CAS Number | 339286-19-0 |
PubChem CID | 71315015 |
Component Compounds | CID 16028 (Tetrabutylammonium), CID 66645351 (Curcumin sulfate) |
Creation Date | 2013-05-17 |
Modification Date | 2025-02-22 |
Several synonyms exist for this compound, including (1E,6E)-1-(4-Hydroxy-3-methoxyphenyl)-7-[3-methoxy-4-(sulfooxy)phenyl]-1,6-heptadiene-3,5-dione Tetrabutylammonium Salt . This complex nomenclature reflects the structural arrangement where one of the hydroxyl groups of curcumin has been converted to a sulfate ester, with tetrabutylammonium serving as the counterion.
Molecular Structure and Properties
The molecular structure of Curcumin Sulfate Tetrabutylammonium Salt consists of a modified curcumin backbone where one hydroxyl group has been replaced by a sulfate group, with tetrabutylammonium as the counterion. The essential physical and chemical properties are summarized in Table 2.
Table 2: Physical and Chemical Properties
Property | Value |
---|---|
Molecular Formula | C21H20O9S · C16H36N (Complete salt) |
Molecular Weight | 689.9 g/mol |
Physical State | Solid |
Color | Yellow to Dark Yellow |
Stability | Hygroscopic |
Storage Condition | 2-8°C |
3D Status | Conformer generation disallowed (too flexible, mixture or salt) |
The molecular structure maintains the characteristic conjugated system of curcumin, which contributes to its chromophoric properties and yellow appearance . The addition of the sulfate group alters the electronic distribution and introduces a negative charge that is balanced by the positively charged tetrabutylammonium ion.
Synthesis and Preparation
The synthesis of Curcumin Sulfate Tetrabutylammonium Salt involves a series of chemical transformations starting from curcumin, the natural compound derived from turmeric.
General Synthetic Approach
The preparation of Curcumin Sulfate Tetrabutylammonium Salt follows a relatively straightforward process:
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First, the tetrabutylammonium salt is dissolved in an appropriate solvent, typically ethanol
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Curcumin is then added to the solution
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Finally, sulfuric acid is introduced to facilitate the sulfation reaction
This approach results in the selective sulfation of one of the phenolic hydroxyl groups of curcumin. The tetrabutylammonium counterion enhances the solubility of the resulting salt in organic solvents compared to the parent curcumin compound.
Advanced Synthesis Methods
Recent advances in curcumin chemistry have enabled more efficient synthesis methods. A high-yield synthesis approach for curcumin and symmetric curcuminoids has been developed that could potentially be adapted for the preparation of curcumin sulfate derivatives. This method involves:
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Protection of the keto-enol functionality of acetylacetone using boron trifluoride
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Condensation with the appropriate aromatic aldehyde catalyzed by n-butylamine
This synthetic route provides excellent yields and could be modified to include a subsequent sulfation step to produce the desired salt form. The synthesis of curcumin itself using the modified Pabon's approach and subsequent derivatization represents an important pathway for obtaining various curcumin-based compounds .
Spectroscopic and Analytical Characterization
The characterization of Curcumin Sulfate Tetrabutylammonium Salt relies on various spectroscopic and analytical techniques that provide detailed information about its structure and purity.
Spectral Data
Several spectroscopic methods are commonly employed to characterize this compound, including NMR, IR, and mass spectrometry. The chemical identification can be facilitated through standardized chemical notations such as SMILES and InChI:
SMILES: COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OS(=O)(=O)[O-])OC)O.CCCCN+(CCCC)CCCC
InChI: InChI=1S/C21H20O9S.C16H36N/c1-28-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(21(12-15)29-2)30-31(25,26)27;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h3-12,24H,13H2,1-2H3,(H,25,26,27);5-16H2,1-4H3/q;+1/p-1/b7-3+,8-4+;
These notations provide a standardized representation of the chemical structure that can be used for database searches and computational studies.
Isotopically Labeled Variants
For research applications requiring tracer studies or mass spectrometry-based quantification, isotopically labeled variants such as Curcumin Sulfate-d6 Tetrabutylammonium Salt are available. These compounds have deuterium atoms substituted at specific positions, typically the methoxy groups:
Molecular Formula: C21D6H13O9S · C16H36N
Molecular Weight: 695.936 g/mol
The deuterated version maintains the same chemical properties as the non-deuterated form but can be distinguished by mass spectrometry, making it valuable for pharmacokinetic and metabolism studies.
Biological Activities and Applications
Curcumin Sulfate Tetrabutylammonium Salt inherits many of the biological properties of curcumin while potentially offering improved pharmacokinetic characteristics due to its salt form.
Antioxidant and Anti-inflammatory Properties
Like its parent compound curcumin, Curcumin Sulfate Tetrabutylammonium Salt exhibits significant antioxidant and anti-inflammatory properties . These activities make it potentially useful for research in various therapeutic areas:
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Scavenging of free radicals and reactive oxygen species
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Inhibition of lipid peroxidation
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Upregulation of endogenous antioxidant enzymes
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Suppression of pro-inflammatory cytokine production
These antioxidant mechanisms protect neurons from oxidative stress and may contribute to neuroprotective effects in models of neurodegenerative diseases .
Neuroprotective Effects
Curcumin derivatives have demonstrated significant effects on central nervous system function and cerebrovascular health. Research suggests these compounds can:
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Preserve blood-brain barrier integrity by inhibiting matrix metalloproteinase 9 (MMP-9)
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Reduce endothelial permeability
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Limit neuroinflammatory responses
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Increase expression of tight junction proteins like zonula occludens-1 and occludin
The tetrabutylammonium salt form may potentially enhance curcumin's ability to cross the blood-brain barrier, addressing one of the key limitations of curcumin in neurological applications.
Pharmacokinetic Considerations
Bioavailability Challenges
Curcumin and its derivatives face significant pharmacokinetic challenges, particularly regarding bioavailability. The tetrabutylammonium salt form represents one approach to addressing these limitations.
The parent compound curcumin is known for its poor bioavailability due to:
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Low water solubility
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Rapid metabolism
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Limited absorption
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Extensive first-pass effect
The salt form potentially improves solubility in certain solvents, which may contribute to enhanced absorption and bioavailability in experimental systems .
Advanced Formulation Approaches
To further enhance the bioavailability of curcumin compounds, various formulation strategies have been explored:
- mass of a compound required to prepare a solution of known volume and concentration
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